5,6,7,8-Tetrahydrophthalazine 5,6,7,8-Tetrahydrophthalazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17396905
InChI: InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h5-6H,1-4H2
SMILES:
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

5,6,7,8-Tetrahydrophthalazine

CAS No.:

Cat. No.: VC17396905

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydrophthalazine -

Specification

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name 5,6,7,8-tetrahydrophthalazine
Standard InChI InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h5-6H,1-4H2
Standard InChI Key WOSYHPMWIJDWCO-UHFFFAOYSA-N
Canonical SMILES C1CCC2=CN=NC=C2C1

Introduction

Chemical Structure and Properties

Core Framework and Derivatives

The parent compound features a bicyclic system comprising a benzene ring fused to a partially hydrogenated pyridazine ring. Key derivatives include:

  • 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine: Molecular weight 203.07 g/mol, with chlorine substituents enhancing electrophilic reactivity .

  • 5,6,7,8-Tetrahydrophthalazine-1,4-dione: A diketone derivative (MW 138.12 g/mol) used in condensation reactions.

  • Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate: Functionalized with amino and ester groups (MW 207.23 g/mol).

Table 1: Key Physical Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
5,6,7,8-TetrahydrophthalazineC8H10N2\text{C}_8\text{H}_{10}\text{N}_2134.18Not reported
1,4-Dichloro derivative C8H8Cl2N2\text{C}_8\text{H}_8\text{Cl}_2\text{N}_2203.07156
1,4-Diamine derivative C8H12N4\text{C}_8\text{H}_{12}\text{N}_4164.21Not reported

Synthesis and Reactivity

Traditional Synthetic Routes

  • From Phthalic Anhydride: Reacting phthalic anhydride with hydrazine hydrate under reflux yields 5,6,7,8-tetrahydrophthalazine-1,4-dione. Chlorination with PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2 produces 1,4-dichloro derivatives.

  • Reductive Methods: Hydrogenation of phthalazine over palladium catalysts achieves partial saturation of the pyridazine ring .

Advanced Catalytic Approaches

  • Visible Light Amination: A photoredox-catalyzed Smiles cascade enables efficient synthesis of substituted tetrahydrophthalazines, as demonstrated in . This method offers regioselectivity and functional group tolerance.

  • Organometallic Functionalization: Zinc and magnesium reagents facilitate C–H functionalization at the bridgehead positions, enabling access to adamantyl and imidazole hybrids .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Phthalic Anhydride Condensation60–75Scalable, uses inexpensive reagentsRequires harsh conditions
Visible Light Catalysis 80–90Mild conditions, high regioselectivitySpecialized equipment
Organometallic Insertion 70–85Broad substrate scopeSensitivity to moisture

Biological and Industrial Applications

Pharmaceutical Relevance

  • Angiogenesis Inhibition: 1,4-Dichloro derivatives exhibit activity as angiogenesis inhibitors, targeting tyrosine kinase receptors .

  • Neurological Modulators: Tetrahydrophthalazine carboxamides act as non-competitive antagonists at neurotransmitter receptors, showing potential in treating neurodegenerative diseases .

Materials Science

  • Coordination Polymers: Nitrogen-rich derivatives serve as ligands for transition metals, forming porous frameworks for gas storage .

  • Organic Electronics: Adamantyl-functionalized derivatives enhance thermal stability in sexithiophene-based semiconductors .

Future Directions

  • Drug Development: Optimizing pharmacokinetic profiles of tetrahydrophthalazine-based kinase inhibitors .

  • Sustainable Synthesis: Expanding photocatalytic methods to reduce reliance on toxic reagents .

  • Advanced Materials: Exploring electrocatalytic applications of metal-organic frameworks derived from this scaffold .

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